molecular formula C22H34O4 B126855 16,16-Dimethylprostagladin A2 CAS No. 41691-92-3

16,16-Dimethylprostagladin A2

Cat. No. B126855
CAS RN: 41691-92-3
M. Wt: 362.5 g/mol
InChI Key: MOTPSJUHMGPRFZ-QEJIITRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16,16-Dimethylprostaglandin A2 is a synthetic analogue of prostaglandin, which is a group of physiologically active lipid compounds. While the provided papers do not directly discuss 16,16-Dimethylprostaglandin A2, they do provide insights into similar compounds, such as 16,16-dimethylprostaglandin E2 (16,16-dimethyl-PGE2), which has been studied for its effects on human monocytes and gastric mucosa .

Synthesis Analysis

The synthesis of prostaglandin analogues like 16,16-dimethyl-PGE2 often involves complex organic reactions. For instance, the synthesis of related compounds has been described using stereospecific conjugate addition of cuprate reagents to cyclopentenones . This suggests that the synthesis of 16,16-Dimethylprostaglandin A2 would similarly require precise organic synthesis techniques.

Molecular Structure Analysis

The molecular structure of prostaglandin analogues is critical for their biological activity. The structure of 16,16-dimethyl-PGE2, for example, allows it to interact with biological systems in a way that can inhibit the production of proinflammatory cytokines in human monocytes . The specific structure of 16,16-Dimethylprostaglandin A2 would be expected to play a similar role in its biological activity.

Chemical Reactions Analysis

Prostaglandin analogues like 16,16-dimethyl-PGE2 are involved in various chemical reactions in biological systems. For example, 16,16-dimethyl-PGE2 has been shown to increase the volume of gastric juice and the thickness of the mucus gel layer, which are reactions that contribute to its cytoprotective effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of prostaglandin analogues are essential for their function and stability. For example, the analytical procedure for determining 11-methyl-16,16-dimethylprostaglandin E2 in solutions required a cleanup step due to the nature of the carrier matrix, indicating the sensitivity of these compounds to their environment . The physical and chemical properties of 16,16-Dimethylprostaglandin A2 would similarly influence its stability and efficacy.

Relevant Case Studies

Case studies involving 16,16-dimethyl-PGE2 have shown its potential in reducing inflammation and protecting gastric mucosa. In human monocytes stimulated by Helicobacter pylori, 16,16-dimethyl-PGE2 inhibited the production of tumor necrosis factor-alpha and interleukin-1beta . Additionally, it has been shown to protect the gastric mucosa against ethanol-induced damage by increasing gastric juice and mucus gel layer thickness . These case studies provide a context for understanding the potential applications of 16,16-Dimethylprostaglandin A2 in similar scenarios.

Scientific Research Applications

Application 1: Antiviral Properties

  • Summary of the Application : 16,16-Dimethylprostaglandin A2 has been studied for its antiviral properties . It has been shown to inhibit the proliferation of Sendai virus in cultured African green monkey kidney cells .
  • Methods of Application : The compound was applied at a concentration of 4 µg/ml to the cultured cells .
  • Results : The application of 16,16-Dimethylprostaglandin A2 resulted in more than 90% inhibition of the Sendai virus . Additionally, daily infusion of 10 µg of 16,16-Dimethylprostaglandin A2 methyl ester into mice infected with influenza A virus increased survival by 40% .

Application 2: Antiproliferative Properties

  • Summary of the Application : 16,16-Dimethylprostaglandin A2 has been studied for its antiproliferative properties . It has been shown to delay tumor growth and increase survival time in mice inoculated with erythroleukemia cells .
  • Methods of Application : Mice were inoculated with erythroleukemia cells and then treated with 10 µg of 16,16-Dimethylprostaglandin A2 methyl ester .
  • Results : The treatment delayed tumor growth and increased survival time .

Safety And Hazards

The specific safety and hazard information for 16,16-Dimethylprostagladin A2 is not provided in the available resources. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,12-15,17-18,20,24H,4-5,7,9-11,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTPSJUHMGPRFZ-QEJIITRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16,16-Dimethylprostagladin A2

CAS RN

41691-92-3
Record name 16,16-Dimethylprostagladin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041691923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,16-DIMETHYLPROSTAGLADIN A2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C181YIS8NP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16,16-Dimethylprostagladin A2
Reactant of Route 2
16,16-Dimethylprostagladin A2
Reactant of Route 3
16,16-Dimethylprostagladin A2
Reactant of Route 4
16,16-Dimethylprostagladin A2
Reactant of Route 5
16,16-Dimethylprostagladin A2
Reactant of Route 6
16,16-Dimethylprostagladin A2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.